molecular formula C21H16N2O3S2 B2393426 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide CAS No. 898421-67-5

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide

Cat. No.: B2393426
CAS No.: 898421-67-5
M. Wt: 408.49
InChI Key: KRHUJSQPGYIQFO-UHFFFAOYSA-N
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Description

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide is a complex organic compound that features both benzene and benzothiophene rings

Scientific Research Applications

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

Target of Action

The compound, also known as N-(benzo[b]thiophen-5-yl)-3-(phenylsulfonamido)benzamide, primarily targets neurons in the central nervous system . It has been screened as a potential therapeutic agent for the treatment of Alzheimer’s disease (AD), based on its neuroprotective potency against amyloid-β peptides (Aβ)-induced neurotoxicity .

Mode of Action

The compound interacts with its neuronal targets by exerting a neuroprotective effect against Aβ (1-42) or oxidative stress-induced neurotoxicity . It has been found to be strongly protective against Aβ (1-42)-induced neuronal death . Additionally, it suppresses the decrease of GSH levels induced by H2O2 exposure in cortical neuron culture, suggesting that it may alleviate oxidative stress .

Biochemical Pathways

The compound affects the biochemical pathways related to neuroprotection and neurite outgrowth. It promotes neurite outgrowth in hippocampal slice cultures and reaggregation culture of rat cortical neurons . It also increases the growth-associated protein 43 content in the reaggregation culture of cortical neurons , suggesting that it may play a role in enhancing axonal regeneration.

Result of Action

The compound’s action results in the attenuation of Aβ-induced neurotoxicity and the promotion of neurite outgrowth in rat cultured central nervous system neurons . These effects suggest that the compound may have potential for disease modification and could be useful for patients with neurodegenerative diseases, such as AD .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzenesulfonamido group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and benzenesulfonamides. Examples include:

  • 3-(benzenesulfonamido)-N-(2-benzothiophen-5-yl)benzamide
  • 3-(benzenesulfonamido)-N-(3-benzothiophen-5-yl)benzamide

Uniqueness

What sets 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide apart is its specific structural configuration, which can lead to unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-21(22-17-9-10-20-15(13-17)11-12-27-20)16-5-4-6-18(14-16)23-28(25,26)19-7-2-1-3-8-19/h1-14,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHUJSQPGYIQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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